molecular formula C17H26ClN B13761370 (+-)-endo-N-Benzyl-2-bornanamine hydrochloride CAS No. 24652-86-6

(+-)-endo-N-Benzyl-2-bornanamine hydrochloride

Cat. No.: B13761370
CAS No.: 24652-86-6
M. Wt: 279.8 g/mol
InChI Key: WEVZXEBIBMQQPP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (±)-endo-N-Benzyl-2-bornanamine hydrochloride typically involves the reaction of bornane derivatives with benzylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt form.

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

(±)-endo-N-Benzyl-2-bornanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzyl group attached to the nitrogen atom can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(±)-endo-N-Benzyl-2-bornanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool in biomedical research.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (±)-endo-N-Benzyl-2-bornanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact molecular pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

(±)-endo-N-Benzyl-2-bornanamine hydrochloride can be compared with other similar compounds, such as:

    Ambroxol hydrochloride: Both compounds are hydrochloride salts and have applications in the pharmaceutical industry, but they differ in their chemical structure and specific uses.

    Bromhexine hydrochloride: Similar to ambroxol hydrochloride, bromhexine hydrochloride is used as a mucolytic agent, whereas (±)-endo-N-Benzyl-2-bornanamine hydrochloride has broader applications in scientific research.

Properties

CAS No.

24652-86-6

Molecular Formula

C17H26ClN

Molecular Weight

279.8 g/mol

IUPAC Name

benzyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C17H25N.ClH/c1-16(2)14-9-10-17(16,3)15(11-14)18-12-13-7-5-4-6-8-13;/h4-8,14-15,18H,9-12H2,1-3H3;1H

InChI Key

WEVZXEBIBMQQPP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]CC3=CC=CC=C3)C)C.[Cl-]

Origin of Product

United States

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